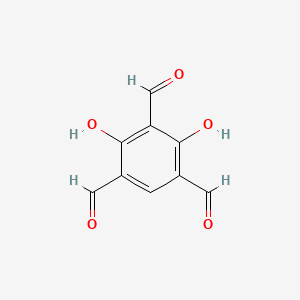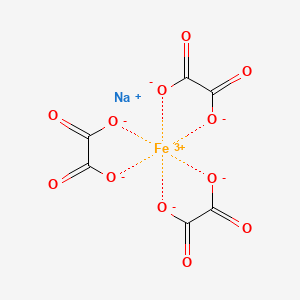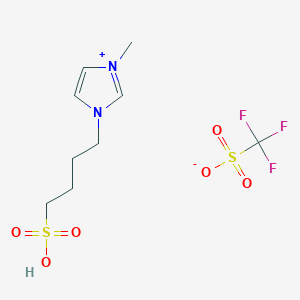![molecular formula C44H76N2O34 B3069390 6A-[(2-aminoethyl)amino]-6A-deoxy-beta-Cyclodextrin CAS No. 60984-63-6](/img/structure/B3069390.png)
6A-[(2-aminoethyl)amino]-6A-deoxy-beta-Cyclodextrin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6A-[(2-aminoethyl)amino]-6A-deoxy-beta-Cyclodextrin: is a modified cyclodextrin compound. Cyclodextrins are cyclic oligosaccharides composed of glucose units linked by alpha-1,4-glycosidic bonds. The modification at the 6A position with an aminoethylamino group enhances its chemical properties and expands its applications in various fields such as drug delivery, molecular recognition, and encapsulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6A-[(2-aminoethyl)amino]-6A-deoxy-beta-Cyclodextrin typically involves the selective modification of beta-cyclodextrinThe reaction conditions often include the use of protecting groups, solvents, and catalysts to achieve high selectivity and yield .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions. The process is designed to be cost-effective and scalable, ensuring consistent quality and purity of the final product. Techniques such as chromatography and crystallization are employed to purify the compound .
Chemical Reactions Analysis
Types of Reactions: 6A-[(2-aminoethyl)amino]-6A-deoxy-beta-Cyclodextrin undergoes various chemical reactions, including:
Substitution Reactions: The aminoethylamino group can participate in nucleophilic substitution reactions.
Complexation Reactions: The compound forms inclusion complexes with various guest molecules, enhancing their solubility and stability.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides. Reaction conditions typically involve mild temperatures and solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Complexation Reactions: Conditions for complexation include aqueous or organic solvents, with the formation of host-guest complexes driven by non-covalent interactions.
Major Products Formed:
Substitution Reactions: Products include various substituted derivatives of this compound.
Complexation Reactions: The major products are inclusion complexes with enhanced solubility and stability of guest molecules.
Scientific Research Applications
Chemistry: 6A-[(2-aminoethyl)amino]-6A-deoxy-beta-Cyclodextrin is used in supramolecular chemistry for the formation of host-guest complexes. It aids in the study of molecular recognition and self-assembly processes.
Biology: In biological research, the compound is employed for the encapsulation and delivery of bioactive molecules, such as drugs and proteins. It enhances the solubility and bioavailability of poorly soluble compounds.
Medicine: The compound is utilized in drug delivery systems to improve the therapeutic efficacy and reduce the side effects of drugs. It is also explored for its potential in gene delivery and as a carrier for targeted drug delivery.
Industry: In industrial applications, this compound is used in the formulation of pharmaceuticals, cosmetics, and food products. It enhances the stability and solubility of active ingredients.
Mechanism of Action
The mechanism of action of 6A-[(2-aminoethyl)amino]-6A-deoxy-beta-Cyclodextrin involves the formation of inclusion complexes with guest molecules. The aminoethylamino group at the 6A position enhances the binding affinity and selectivity for specific guest molecules. The compound interacts with molecular targets through non-covalent interactions, such as hydrogen bonding, van der Waals forces, and hydrophobic interactions .
Comparison with Similar Compounds
6A-deoxy-beta-Cyclodextrin: Lacks the aminoethylamino group, resulting in different binding properties and applications.
6A-(2-hydroxyethyl)amino-6A-deoxy-beta-Cyclodextrin: Contains a hydroxyethylamino group, offering different solubility and complexation characteristics.
Uniqueness: 6A-[(2-aminoethyl)amino]-6A-deoxy-beta-Cyclodextrin is unique due to the presence of the aminoethylamino group, which enhances its binding affinity and selectivity for guest molecules. This modification expands its applications in drug delivery, molecular recognition, and encapsulation compared to other similar compounds .
Properties
IUPAC Name |
(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5-[(2-aminoethylamino)methyl]-10,15,20,25,30,35-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H76N2O34/c45-1-2-46-3-10-31-17(53)24(60)38(67-10)75-32-11(4-47)69-40(26(62)19(32)55)77-34-13(6-49)71-42(28(64)21(34)57)79-36-15(8-51)73-44(30(66)23(36)59)80-37-16(9-52)72-43(29(65)22(37)58)78-35-14(7-50)70-41(27(63)20(35)56)76-33-12(5-48)68-39(74-31)25(61)18(33)54/h10-44,46-66H,1-9,45H2/t10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVTGXPLADYDNKR-LZITWAFGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CNC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)CO)CO)CO)CO)CO)O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H76N2O34 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1177.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1,2-Bis(1H-benzo[d]imidazol-2-yl)benzene](/img/structure/B3069343.png)

![(1S,3S,6S,8R,11S,13R,16S,18R,21S,23R,26S,28R,31S,33R)-5,10,15,20,25,30,35-heptakis(azidomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol](/img/structure/B3069353.png)






